1-(4-Bromophenyl)-3-(methylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(methylamino)propan-1-ol is an organic compound characterized by the presence of a bromophenyl group, a methylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-bromophenyl)-2-nitropropane. The final step involves the reduction of the nitro group to an amino group, followed by the addition of a methyl group to form this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-(methylamino)propan-1-one.
Reduction: Formation of 1-(phenyl)-3-(methylamino)propan-1-ol.
Substitution: Formation of 1-(4-hydroxyphenyl)-3-(methylamino)propan-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)-3-(methylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-nitropropane
- 1-(4-Hydroxyphenyl)-3-(methylamino)propan-1-ol
- 1-(Phenyl)-3-(methylamino)propan-1-ol
Comparison: 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol is unique due to the presence of both a bromophenyl group and a methylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,10,12-13H,6-7H2,1H3 |
InChI Key |
VEHZIQGSFCXDJB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.